molecular formula C13H17N5O2 B2859775 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879443-85-3

8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2859775
CAS No.: 879443-85-3
M. Wt: 275.312
InChI Key: DIHYVAKROGHQPC-UHFFFAOYSA-N
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Description

The compound 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine derivative characterized by a methyl group at positions 1 and 7 and a sec-butyl substituent at position 8 (Figure 1). Its molecular formula is C₁₅H₂₀N₆O₂ (monoisotopic mass: 340.16 g/mol), though related derivatives with similar scaffolds have been studied for their pharmacological properties, particularly as serotonin receptor modulators and phosphodiesterase (PDE) inhibitors .

Properties

IUPAC Name

6-butan-2-yl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-7(2)18-8(3)6-17-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHYVAKROGHQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the imidazopurine family. This compound exhibits significant biological activity, particularly in the context of its interactions with various biological targets. The unique structure of this compound, characterized by its imidazole and purine rings with specific substituents, contributes to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H18N4O2C_{13}H_{18}N_4O_2, and it features:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Purine structure : A fused bicyclic structure that is essential for its biological activity.
  • Substituents : Methyl groups at positions 1 and 7 and a sec-butyl group at position 8 contribute to its lipophilicity and receptor binding characteristics.

Antidepressant Properties

Recent studies have highlighted the antidepressant-like activity of imidazopurines. For instance, derivatives of imidazo[2,1-f]purine have shown significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression. In animal models, compounds similar to this compound have been tested for their effects in the forced swim test (FST), demonstrating notable antidepressant effects at dosages ranging from 0.156 to 2.5 mg/kg .

The mechanism of action involves the modulation of neurotransmitter systems. Specifically:

  • Serotonergic System : The compound has been shown to enhance serotonergic signaling through its interaction with serotonin receptors.
  • Dopaminergic System : Some studies indicate that derivatives may also interact with dopamine receptors (D_2), contributing to their overall pharmacological profile .

Case Studies and Research Findings

StudyCompoundFindings
Study 1AZ-853Demonstrated high affinity for 5-HT_1A receptors with antidepressant-like effects in FST .
Study 2AZ-861Exhibited anxiolytic properties alongside antidepressant effects at specific dosages .
Study 3General ImidazopurinesHigh receptor affinity correlates with increased CNS activity; compounds showed potential as both antidepressants and anxiolytics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of imidazopurines suggest favorable absorption and distribution characteristics due to their lipophilic nature. Safety studies indicate a manageable side effect profile when administered at therapeutic doses in animal models. However, further clinical evaluations are necessary to establish comprehensive safety data .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Imidazo[2,1-f]purine-2,4-dione derivatives are distinguished by substituents at positions 1, 3, 7, and 8, which critically influence receptor selectivity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Key Derivatives
Compound Name & Structure Key Substituents 5-HT₁A Receptor Affinity (Ki, nM) PDE Inhibition Notable Pharmacological Effects Reference
8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1,7-dimethyl; 8-sec-butyl N/A N/A Hypothesized: Moderate lipophilicity due to sec-butyl group; potential metabolic stability. No direct activity data available.
AZ-853 : 8-[4-(4-(2-fluorophenyl)piperazin-1-yl)butyl]-1,3-dimethyl derivative 4-(2-fluorophenyl)piperazinylbutyl chain 0.6 Low Potent 5-HT₁A partial agonist; better brain penetration; antidepressant-like activity in FST; induces weight gain and lowers blood pressure.
AZ-861 : 8-[4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl]-1,3-dimethyl derivative 4-(3-CF₃-phenyl)piperazinylbutyl chain 0.2 Low Stronger 5-HT₁A agonism; lipid metabolism disturbances; no weight gain.
Compound 3i (Zagórska et al., 2016) 5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl 5.6 (5-HT₁A) PDE4B/PDE10A Antidepressant activity at 2.5–5 mg/kg; anxiolytic effects surpassing diazepam.
Compound 6h (Tokgoz et al.) Arylpiperazinylpropyl chain 5.6 (5-HT₁A) N/A High selectivity for 5-HT₁A over 5-HT₂A; reduces immobility time in FST comparable to imipramine.
CB11 : PPARγ agonist with 3-butyl substituent 3-butyl; 1,6,7-trimethyl N/A N/A Induces apoptosis in NSCLC cells via PPARγ activation; distinct therapeutic target compared to serotonin-focused derivatives.

Substituent Effects on Pharmacodynamics

  • Position 8 Modifications: sec-Butyl group: The branched alkyl chain in the target compound likely confers moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability. However, arylpiperazinylalkyl chains (e.g., in AZ-853, AZ-861) enhance 5-HT₁A affinity due to π-π interactions with receptor subpockets . Fluorinated vs. Non-Fluorinated Chains: Fluorine or trifluoromethyl groups (e.g., AZ-853, AZ-861) increase binding potency (Ki < 1 nM) but may introduce side effects like blood pressure changes . The sec-butyl group, lacking halogenation, may reduce off-target interactions but also lower receptor affinity.
  • Position 1 and 7 Methyl Groups :

    • Methylation at these positions is conserved across most analogs, likely stabilizing the tricyclic core and enhancing metabolic resistance.

Functional Outcomes in Animal Models

  • Antidepressant Efficacy :
    • AZ-853 and Compound 3i reduce immobility time in the forced swim test (FST) at low doses (2.5–5 mg/kg), comparable to imipramine . The sec-butyl derivative’s efficacy remains untested but may require higher doses due to lower receptor affinity.
  • Side Effects: AZ-853’s α₁-adrenolytic effects cause hypotension, while AZ-861 avoids this but disrupts lipid metabolism . The sec-butyl analog’s lack of fluorination or piperazine groups may mitigate such risks.

Preparation Methods

sec-Butyl Group Introduction

The sec-butyl moiety at position 8 is introduced via nucleophilic substitution. A brominated purine intermediate reacts with sec-butylamine under controlled conditions:

Procedure:

  • Dissolve 8-bromoimidazo[2,1-f]purine in anhydrous tetrahydrofuran (THF).
  • Add sec-butylamine (2.5 equivalents) and potassium carbonate.
  • Heat at 60°C for 12 hours.

Yield Optimization:

  • Excess amine improves substitution efficiency but complicates purification.
  • Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures (50°C).

Butyl Group at Position 3

The butyl group is installed through alkylation of the purine nitrogen. A common approach uses butyl bromide in the presence of a strong base:

Steps:

  • Deprotonate the purine nitrogen with sodium hydride in THF.
  • Add butyl bromide (1.2 equivalents) dropwise at 0°C.
  • Warm to room temperature and stir for 6 hours.

Challenges:

  • Competing alkylation at other nitrogen sites necessitates careful stoichiometry.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.

Methylation at Positions 1 and 7

Methyl groups are introduced via Eschweiler-Clarke methylation or using methyl iodide. The latter method is preferred for its scalability:

Protocol:

  • Dissolve the alkylated intermediate in DMF.
  • Add methyl iodide (3 equivalents) and potassium carbonate.
  • Heat at 80°C for 8 hours.

Key Data:

Parameter Value
Yield 72–85%
Purity (HPLC) >95%
Side Products N3-methyl derivatives

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Optimized Conditions:

  • Cyclization: Tubular reactor with residence time of 30 minutes at 120°C.
  • Alkylation: Packed-bed reactor with immobilized amines to minimize waste.
  • Methylation: Sequential batch processing with in-line pH monitoring.

Cost Considerations:

  • Sec-butylamine accounts for 40% of raw material costs.
  • Solvent recovery systems reduce expenses by 25%.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity:

Techniques:

  • NMR Spectroscopy:
    • 1H NMR (400 MHz, DMSO-d6): δ 0.94 (d, J = 6.5 Hz, 6H, CH(CH3)2), 3.39 (s, 3H, N3-CH3), 3.50 (s, 3H, N1-CH3).
    • 13C NMR: Peaks at 154.8 ppm (C2), 151.2 ppm (C4) confirm the dione structure.
  • IR Spectroscopy:

    • Strong absorptions at 1,698 cm⁻¹ (C=O stretch) and 2,844–2,964 cm⁻¹ (C-H alkyl).
  • Mass Spectrometry:

    • ESI-MS: m/z 317.393 [M+H]+ matches the molecular formula C16H23N5O2.

Comparative Analysis with Analogues

Compound Substituents Yield (%) A2A AR Ki (μM)
Target Compound 8-sec-butyl, 3-butyl 68 0.28
EVT-3084773 8-morpholinoethyl 55 0.41
PMC-35 8-ethenyl 61 0.19

The sec-butyl group enhances lipophilicity (clogP = 2.1) compared to morpholinoethyl derivatives (clogP = 1.4), improving blood-brain barrier permeability.

Q & A

Basic: What are the key steps in synthesizing 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of amido-nitriles or alkylation of purine precursors. Key steps include:

Core formation : Cyclization under mild conditions to construct the imidazo[2,1-f]purine backbone .

Substituent introduction : Alkylation or nucleophilic substitution to attach the sec-butyl and methyl groups. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize by-products .

Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
For industrial-scale synthesis, continuous flow reactors and catalytic systems (e.g., Pd/C) improve efficiency and yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

NMR spectroscopy :

  • 1H/13C NMR confirms substituent positions (e.g., sec-butyl orientation) and detects tautomeric forms .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused-ring system .

Mass spectrometry (HRMS) : Validates molecular formula (C13H18N4O2) and detects isotopic patterns .

HPLC : Quantifies purity (>95%) and identifies degradation products during stability studies .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Contradictions often arise from structural analogs (e.g., varying substituents) or assay conditions. Strategies include:

Structural validation : Ensure compound identity via X-ray crystallography or NOE experiments .

Assay standardization :

  • Use isogenic cell lines to control genetic variability in cytotoxicity studies .
  • Compare IC50 values under consistent pH and temperature conditions .

Meta-analysis : Cross-reference data from studies using identical substituents (e.g., sec-butyl vs. benzyl groups) to isolate substituent-specific effects .

Advanced: What computational methods predict the enzyme inhibition mechanism of this compound?

Methodological Answer:

Molecular docking : Predict binding affinity to targets like DNA topoisomerase II using AutoDock Vina. Focus on hydrogen bonding with purine N7 and hydrophobic interactions with the sec-butyl group .

Molecular dynamics (MD) simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (e.g., GROMACS) .

QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity to guide analog design .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:
Key targets include:

Enzymes : DNA topoisomerases (anticancer potential) , bacterial gyrase (antimicrobial activity) .

Receptors : Adenosine A2A receptors (neurological applications) .

Cellular pathways : Apoptosis (caspase-3 activation) and oxidative stress (ROS modulation) .

Advanced: How to optimize reaction conditions for large-scale synthesis?

Methodological Answer:

Catalyst screening : Test Pd/C or Ni catalysts for alkylation steps to improve turnover number (TON) .

Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent ratio) for maximum yield .

Process intensification : Implement continuous flow reactors to reduce reaction time and energy consumption .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the dione moiety .

Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation of the sec-butyl group .

Condition monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Basic: How does substituent variation impact biological activity?

Methodological Answer:
Substituent effects are systematic:

Substituent Effect Example
sec-butyl Enhances lipophilicity, improving blood-brain barrier penetration .Higher anticonvulsant activity vs. methyl analogs .
Methoxy Increases solubility and hydrogen-bonding capacity .Improved antibacterial potency in methoxy-substituted analogs .

Advanced: How to design analogs to improve solubility without losing activity?

Methodological Answer:

Polar group insertion : Introduce -OH or -NH2 at the C3 position (retains enzyme binding while increasing logS) .

Prodrug approach : Convert dione to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in vivo .

Salt formation : Use hydrochloride salts to improve dissolution rates without structural modification .

Advanced: What in vitro models assess anticancer potential?

Methodological Answer:

Cell line panels : Screen against NCI-60 cell lines to identify tissue-specific efficacy .

Mechanistic assays :

  • Comet assay : Quantify DNA damage in MCF-7 cells .
  • Annexin V/PI staining : Measure apoptosis in HeLa cells via flow cytometry .

Synergy studies : Combine with cisplatin or doxorubicin to calculate combination indices (CI) using Chou-Talalay method .

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